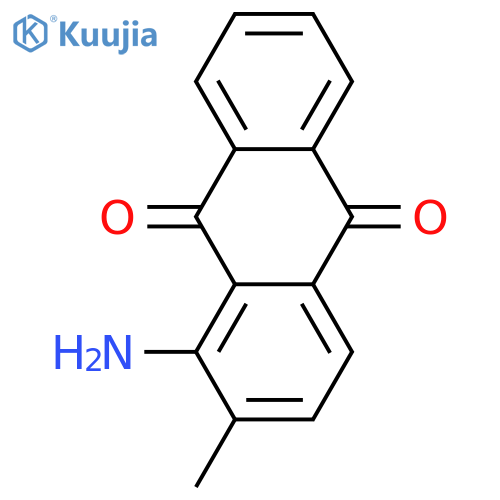

Cas no 82-28-0 (Disperse Orange 11)

Disperse Orange 11 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Amino-2-methylanthraquinone

- Disperse Orange 11

- 1-Amino-2-methylanthra-9,10-quinone

- 1-amino-2-methylanthracene-9,10-dione

- Duranol Orange G

- Microsetile Orange RA

- NSC 39943

- NSC 667744

- Nyloquinone Orange JR

- Perliton Orange 3R

- Serisol Orange YL

- Smoke Orange LK 6044

- Solvent Orange 35

- Supracet Orange R

- Disperse Orange

- Cilla Orange R

- Celliton Orange R

- Artisil Orange 3RP

- C.I. Disperse Orange 11

- Acetate Fast Orange R

- Anthraquinone, 1-amino-2-methyl-

- Acetoquinone Light Orange JL

- 9,10-Anthracenedione, 1-amino-2-methyl-

- 2-Methyl-1-anthraquinonylamine

- Oranz disperzni 11

- Disperse Ora

- 1-Amino-2-methyl-9,10-anthracenedione (ACI)

- Anthraquinone, 1-amino-2-methyl- (7CI, 8CI)

- C.I. Disperse Orange 11 (6CI)

- 1-Amino-2-methyl-9,10-anthraquinone

- C.I. 60700

- C.I. Solvent Orange 35

- Disperse Orange (anthraquinone dye)

- DO 11

- HSDB 4101

- VS-03694

- AMINO-2-METHYLANTHRAQUINONE, 1-

- 4-14-00-00496 (Beilstein Handbook Reference)

- SMR001224475

- Z57210133

- BRN 0650595

- CHEMBL1413787

- NSC667744

- NCGC00259230-01

- RHN157F30Q

- 2Methyl1anthraquinonylamine

- 1-AMINO-2-METHYLANTHRAQUINONE [HSDB]

- CI Disperse Orange 11

- Oranz disperzni 11 [Czech]

- Tox21_302964

- NSC-667744

- CHEBI:82382

- Q27155911

- Disperse Orange 11, analytical standard

- 1-azanyl-2-methyl-anthracene-9,10-dione

- C19320

- 1-Amino-2-methyl anthraquinone

- NCGC00091244-02

- NS00021370

- SCHEMBL591041

- NCGC00256386-01

- EU-0047978

- UNII-RHN157F30Q

- AKOS000120131

- DB-080712

- 82-28-0

- 1-amino-2-methyl-anthracene-9,10-dione

- MFCD00001220

- NCI-C01901

- NSC39943

- Tox21_201681

- DTXSID7020057

- 1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione

- Disperse Orange (VAN)

- Disperse

- Anthraquinone, 1amino2methyl

- 1-Amino-2-methyl-9,10-anthracenedione

- 1-Amino-2-methyl-anthraquinone

- ALBB-013677

- 9,10Anthracenedione, 1amino2methyl

- NCGC00091244-03

- 1-Amino-2-methylanthra-9,10-quinone #

- CCRIS 32

- BDBM76758

- NSC-39943

- cid_6702

- 1Amino2methyl9,10anthracenedione

- CS-W020940

- 1-AMINO-2-METHYLANTHRAQUINONE (IARC)

- 1Amino2methyl9,10anthraquinone

- 1-AMINO-2-METHYLANTHRAQUINONE [IARC]

- EINECS 201-408-3

- A1255

- 65098-59-1

- MLS002152851

- Disperse Orange 11 100 microg/mL in Acetonitrile

- D88403

- BBL013160

- EN300-18148

- CAS-82-28-0

- DTXCID9057

- STK803591

- NCGC00091244-01

- 9, 1-amino-2-methyl-

- CI 60700

- BIDD:GT0778

- WLN: L C666 BV IVJ DZ E1

-

- MDL: MFCD00001220

- Inchi: 1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3

- InChI-Schlüssel: ZLCUIOWQYBYEBG-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=C(C(C)=CC=2)N)C(=O)C2C1=CC=CC=2

Berechnete Eigenschaften

- Genaue Masse: 237.07900

- Monoisotopenmasse: 237.078979

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 0

- Komplexität: 379

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 60.2

- Tautomerzahl: 15

- XLogP3: 3.1

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.335±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 198.0 to 204.0 deg-C

- Siedepunkt: 379.79°C (rough estimate)

- Flammpunkt: 244.8 °C

- Brechungsindex: 1.5500 (estimate)

- Löslichkeit: Insuluble (3.3E-4 g/L) (25 ºC),

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, mineral acids.

- PSA: 60.16000

- LogP: 2.93380

- Löslichkeit: Unsicher

- Farbindex: 60700

Disperse Orange 11 Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- FLUKA MARKE F CODES:10-21

- RTECS:CB5740000

- Gefahrenklasse:IRRITANT

- Lagerzustand:(BD56354)

Disperse Orange 11 Zolldaten

- HS-CODE:2922399090

- Zolldaten:

China Zollkodex:

2922399090Übersicht:

2922399090 Andere Aminoaldehyde\Aminoketone und ihre Salze (einschließlich Aminoquinon und seine Salze, ausgenommen diejenigen, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

Zusammenfassung:

299399090 andere Aminoaldehyde, Aminoketone und Aminochinone, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

Disperse Orange 11 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18148-10.0g |

1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione |

82-28-0 | 96% | 10g |

$255.0 | 2023-05-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150203-5g |

Disperse Orange 11 |

82-28-0 | 90% | 5g |

¥350 | 2024-05-21 | |

| TRC | D493578-1g |

Disperse Orange 11 |

82-28-0 | 1g |

$ 1300.00 | 2022-06-05 | ||

| BAI LING WEI Technology Co., Ltd. | DRE-C12972111-100mg |

Disperse Orange 11 |

82-28-0 | 100mg |

¥ 1376 | 2022-04-26 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24305-100mg |

Disperse Orange 11 |

82-28-0 | ,HPLC≥75%, | 100mg |

¥400.00 | 2022-01-07 | |

| TRC | D493578-1000mg |

Disperse Orange 11 |

82-28-0 | 1g |

$1504.00 | 2023-05-18 | ||

| Key Organics Ltd | VS-03694-1MG |

1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione |

82-28-0 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42994-25MG |

Disperse Orange 11 |

82-28-0 | analytical standard | 25MG |

¥630.17 | 2022-02-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214919-250 mg |

Disperse Orange 11, |

82-28-0 | 250MG |

¥286.00 | 2023-07-10 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80953-5mg |

1-Amino-2-methylanthraquinone |

82-28-0 | 98.0% | 5mg |

¥130 | 2021-05-07 |

Disperse Orange 11 Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ; rt

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide

Synthetic Routes 6

2.1 Reagents: Sulfuric acid , Potassium nitrate

3.1 Reagents: Sodium borohydride Solvents: Dimethylformamide

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Disperse Orange 11 Raw materials

- 6H-Anthra[1,9-cd]isoxazol-6-one, 3-methyl- (8CI,9CI)

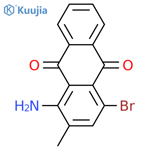

- 1-amino-4-bromo-2-methyl-9,10-dihydroanthracene-9,10-dione

- sunbrella

- 2-Methyl-1-Nitroanthraquinone

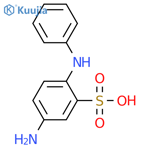

- 2-Amino-5-fluorobenzoic acid

- 1-Aminoanthraquinone

- 4-Aminodiphenylamine-2-sulfonic Acid

- 1-Nitroanthraquinone

- 3-Aminobenzoic acid

- 2-Methylanthraquinone

Disperse Orange 11 Preparation Products

Disperse Orange 11 Verwandte Literatur

-

L. Havlí?ková,J. Arient J. Chem. Soc. C 1970 567

-

Shiva K. Ramini,Benjamin Anderson,Sheng-Ting Hung,Mark G. Kuzyk Polym. Chem. 2013 4 4948

-

Dongjun Lv,Jin Cui,Yufang Wang,Guohua Zhu,Mingjie Zhang,Xiujing Li RSC Adv. 2017 7 33494

-

Nicholas D. Christianson,Yunli Lu,Nathan J. Dawson Photochem. Photobiol. Sci. 2019 18 2865

-

Henry Gruen,Helmut G?rner Photochem. Photobiol. Sci. 2008 7 1344

82-28-0 (Disperse Orange 11) Verwandte Produkte

- 1758-68-5(1,2-Diaminoanthraquinone)

- 4051-63-2(Pigment Red 177)

- 128-95-0(1,4-Diaminoanthraquinone)

- 82-45-1(1-Aminoanthraquinone)

- 129-44-2(1,5-Diaminoanthraquinone)

- 2475-45-8(Disperse Blue 1)

- 129-42-0(9,10-Anthracenedione,1,8-diamino-)

- 1249476-17-2(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid)

- 330836-75-4(N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide)

- 2137788-61-3(1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-azabicyclo[4.1.0]hept-7-yl)-, 1,1-dimethylethyl ester)